molecular formula C11H12N2 B3058724 1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile CAS No. 91349-97-2

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile

Cat. No.: B3058724
CAS No.: 91349-97-2
M. Wt: 172.23 g/mol
InChI Key: GPKIELSFWJGBHA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Scientific Research Applications

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. Another method involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

    Isoquinoline: The parent compound of the isoquinoline family.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

Uniqueness

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile is unique due to its specific structural features, which confer distinct biological activities. Its acetonitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKIELSFWJGBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238526
Record name 2-Isoquinolineacetonitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91349-97-2
Record name 3,4-Dihydro-2(1H)-isoquinolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91349-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isoquinolineacetonitrile, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091349972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Isoquinolineacetonitrile, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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